2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 1,3,5-triazine , it can be prepared via alkylation or amidation reactions. For instance, one synthetic route involves reacting 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain the desired product . The overall yield and purity are critical factors in its synthesis.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Oxazolines
2-Acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, are used to afford corresponding 2-oxazolines under mild conditions, showcasing its utility in organic synthesis (Bandgar & Pandit, 2003).
Organometallic Alkylation
The compound is involved in Pd- or Ni-catalyzed cross-coupling processes with various organometallic reagents, leading to the formation of 2-alkyl-4,6-dimethoxy-1,3,5-triazines. This demonstrates its versatility in forming new C–C bonds on the heteroaromatic ring (Samaritani et al., 2005).
Photochemical Reactions
In photochemical studies, 2-azido-4,6-dimethoxy-1,3,5-triazine undergoes various reactions with hydrocarbons and ketones, producing different derivatives depending on the reaction conditions. This highlights its potential in photochemical applications (Kayama et al., 1975).
Oxidizing Reagent Development
A novel triazine-based oxidizing reagent, Triazox, has been developed using derivatives of 1,3,5-triazine. Triazox showcases practical utility in the epoxidation of alkenes, indicating the compound's role in developing new, efficient oxidizing agents (Yamada et al., 2018).
Conversion of Carboxy Groups
4,6-Dimethoxy-1,3,5-triazines have been synthesized from activated forms of carboxylic acids, showing their use in converting carboxy groups into triazine groups. This method has applications in preparing potential antifungal products (Oudir et al., 2006).
Mechanism of Action
The exact mechanism of action for 2,2’-Oxybis(4,6-dimethoxy-1,3,5-triazine) depends on its application. In some cases, it acts as a phase change material with inherently low flammability. Its thermal properties, such as melting point and enthalpy change, make it suitable for specific applications . Further studies are needed to elucidate its precise mechanisms in other contexts.
properties
IUPAC Name |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-4,6-dimethoxy-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O5/c1-17-5-11-6(18-2)14-9(13-5)21-10-15-7(19-3)12-8(16-10)20-4/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAJBUQUHVXKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)OC2=NC(=NC(=N2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492699 | |
Record name | 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) | |
CAS RN |
63910-63-4 | |
Record name | 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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